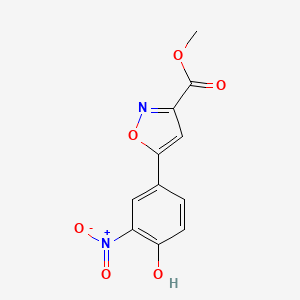
Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic conditions to yield the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity and activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
- Methyl 5-(4-Nitrophenyl)isoxazole-3-carboxylate
- 3-Hydroxy-5-methylisoxazole
- Ethanone, 1-(4-hydroxy-3-nitrophenyl)-
Comparison: Methyl 5-(4-Hydroxy-3-nitrophenyl)isoxazole-3-carboxylate is unique due to the presence of both hydroxy and nitro groups on the phenyl ring.
Propriétés
Formule moléculaire |
C11H8N2O6 |
|---|---|
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
methyl 5-(4-hydroxy-3-nitrophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H8N2O6/c1-18-11(15)7-5-10(19-12-7)6-2-3-9(14)8(4-6)13(16)17/h2-5,14H,1H3 |
Clé InChI |
YLMHBGZFDXRVIK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















